![molecular formula C11H13BO2S B14510703 (3aR,6aS)-2-(4-Methylphenyl)tetrahydro-2H-thieno[3,4-d][1,3,2]dioxaborole CAS No. 62729-35-5](/img/structure/B14510703.png)
(3aR,6aS)-2-(4-Methylphenyl)tetrahydro-2H-thieno[3,4-d][1,3,2]dioxaborole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3aR,6aS)-2-(4-Methylphenyl)tetrahydro-2H-thieno[3,4-d][1,3,2]dioxaborole is a complex organic compound characterized by its unique structure, which includes a thieno[3,4-d][1,3,2]dioxaborole ring system
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3aR,6aS)-2-(4-Methylphenyl)tetrahydro-2H-thieno[3,4-d][1,3,2]dioxaborole typically involves the reaction of 4-methylphenylboronic acid with a suitable thieno[3,4-d][1,3,2]dioxaborole precursor under controlled conditions. The reaction is often catalyzed by palladium-based catalysts and requires an inert atmosphere to prevent oxidation. The reaction conditions include temperatures ranging from 80°C to 120°C and reaction times of 12 to 24 hours.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction parameters, leading to higher efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
(3aR,6aS)-2-(4-Methylphenyl)tetrahydro-2H-thieno[3,4-d][1,3,2]dioxaborole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the boron atom.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Nucleophiles such as amines, alcohols, and thiols
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boronic acids, while reduction can produce boranes.
Wissenschaftliche Forschungsanwendungen
(3aR,6aS)-2-(4-Methylphenyl)tetrahydro-2H-thieno[3,4-d][1,3,2]dioxaborole has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its therapeutic properties, particularly in the treatment of cancer and infectious diseases.
Industry: Utilized in the development of advanced materials and catalysts.
Wirkmechanismus
The mechanism of action of (3aR,6aS)-2-(4-Methylphenyl)tetrahydro-2H-thieno[3,4-d][1,3,2]dioxaborole involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (3aR,6aS)-2-Phenyl-tetrahydro-2H-thieno[3,4-d][1,3,2]dioxaborole
- (3aR,6aS)-2-(4-Chlorophenyl)tetrahydro-2H-thieno[3,4-d][1,3,2]dioxaborole
Uniqueness
(3aR,6aS)-2-(4-Methylphenyl)tetrahydro-2H-thieno[3,4-d][1,3,2]dioxaborole is unique due to the presence of the 4-methylphenyl group, which imparts distinct chemical and biological properties. This structural variation can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for research and development.
Eigenschaften
CAS-Nummer |
62729-35-5 |
|---|---|
Molekularformel |
C11H13BO2S |
Molekulargewicht |
220.10 g/mol |
IUPAC-Name |
(3aS,6aR)-2-(4-methylphenyl)-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3,2]dioxaborole |
InChI |
InChI=1S/C11H13BO2S/c1-8-2-4-9(5-3-8)12-13-10-6-15-7-11(10)14-12/h2-5,10-11H,6-7H2,1H3/t10-,11+ |
InChI-Schlüssel |
YGEUIKVQBMFQQB-PHIMTYICSA-N |
Isomerische SMILES |
B1(O[C@@H]2CSC[C@@H]2O1)C3=CC=C(C=C3)C |
Kanonische SMILES |
B1(OC2CSCC2O1)C3=CC=C(C=C3)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


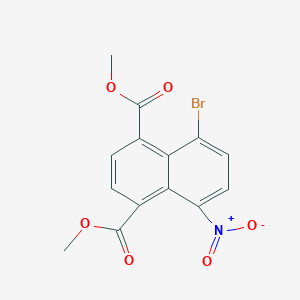
![3-[(2,2,2-Trichloroethoxy)methoxy]prop-1-yne](/img/structure/B14510629.png)



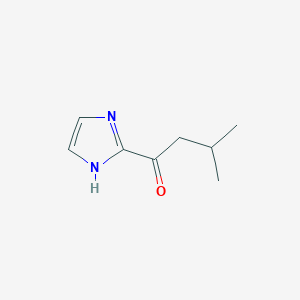
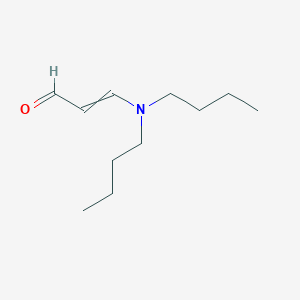
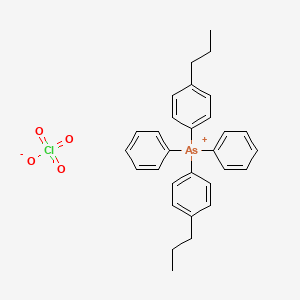

![[2]Benzopyrano[4,3-b][1]benzopyran-5(7H)-one](/img/structure/B14510692.png)
![1,4-Diazabicyclo[2.2.2]octane;hydrate](/img/structure/B14510698.png)
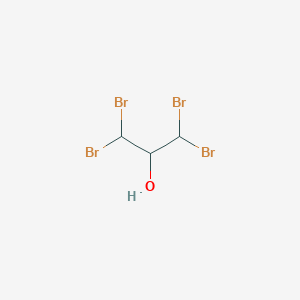
![Ethyl 2-{[(thiophen-3-yl)sulfanyl]methyl}benzoate](/img/structure/B14510704.png)

